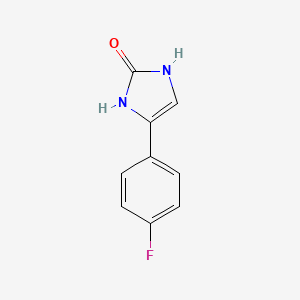

4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one

Description

Molecular Architecture and Isomerism

The molecular architecture of 4-(4-fluorophenyl)-1,3-dihydroimidazol-2-one is defined by its empirical formula C9H7FN2O, yielding a molecular weight of 178.16-178.17 grams per mole. The compound features a bicyclic system where the imidazolone ring serves as the central heterocyclic core, with the 4-fluorophenyl substituent positioned at the 4-position of the imidazole ring. The presence of the fluorine atom at the para position of the phenyl ring introduces significant electronic effects through its strong electron-withdrawing properties, which influences the overall charge distribution throughout the molecular framework.

The imidazolone ring system contains two nitrogen atoms and one carbonyl oxygen, creating multiple sites for potential hydrogen bonding and coordination interactions. The structural arrangement allows for tautomeric equilibrium between different forms, particularly involving the position of the hydrogen atom on the nitrogen atoms within the imidazole ring. Crystal structure analyses of related compounds have demonstrated that imidazole derivatives can exhibit disorder with regard to the location of the nitrogen-hydrogen group, which can occupy different positions within the ring system, leading to 1:1 disorder in crystalline forms.

The geometric configuration of the molecule shows that the central bridge between the imidazole and phenyl rings maintains an almost planar arrangement. In structurally related compounds, torsion angles of approximately -179 degrees have been observed, indicating minimal deviation from planarity. This structural feature contributes to the stability of the molecule and influences its packing arrangements in crystalline forms.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry, X-ray Diffraction)

Spectroscopic characterization of 4-(4-fluorophenyl)-1,3-dihydroimidazol-2-one provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns characteristic of the fluorinated imidazolone structure. Related fluorophenyl-imidazole compounds demonstrate specific proton nuclear magnetic resonance signatures, with aromatic protons appearing in the 7.0-8.0 parts per million region. The fluorine substitution creates characteristic coupling patterns and chemical shift effects that distinguish this compound from non-fluorinated analogs.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework. The carbonyl carbon of the imidazolone ring typically appears at approximately 152-153 parts per million, consistent with amide-type carbonyl groups. The aromatic carbons of the fluorophenyl ring exhibit characteristic chemical shifts, with the carbon bearing the fluorine substituent showing significant downfield shifts due to the electronegative fluorine atom. Fluorine-19 nuclear magnetic resonance spectroscopy offers additional structural verification, with the para-fluorine typically resonating around -115 to -120 parts per million relative to trichlorofluoromethane.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The carbonyl stretch of the imidazolone ring appears at approximately 1693-1700 wavenumbers, indicating the presence of an amide-type carbonyl group. Nitrogen-hydrogen stretching vibrations are observed around 3140-3313 wavenumbers, confirming the presence of the secondary amine functionality within the imidazole ring. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3080 wavenumber region, while aromatic carbon-carbon stretching modes are evident around 1600 wavenumbers.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns. High-resolution mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 179.06152 for the protonated molecular ion [M+H]+, confirming the molecular formula. Additional adduct ions include sodium and potassium adducts at mass-to-charge ratios 201.04346 and 217.01740, respectively. Fragmentation patterns often show loss of specific functional groups, providing structural information about the connectivity and stability of different molecular regions.

Thermodynamic and Kinetic Properties (Solubility, Stability)

The thermodynamic and kinetic properties of 4-(4-fluorophenyl)-1,3-dihydroimidazol-2-one are significantly influenced by the presence of the fluorine substituent and the imidazolone ring system. The fluorine atom enhances the metabolic stability and lipophilicity compared to non-halogenated analogs, which affects the overall solubility profile and molecular interactions. The electron-withdrawing nature of the fluorine substituent creates a more electron-deficient aromatic system, which influences both the chemical reactivity and physical properties of the compound.

Solubility characteristics are governed by the balance between the polar imidazolone ring system and the hydrophobic fluorophenyl group. The presence of the carbonyl oxygen and nitrogen atoms provides hydrogen bond acceptor sites, while the nitrogen-hydrogen functionality serves as a hydrogen bond donor. This combination of polar and nonpolar regions creates amphiphilic properties that influence solubility in various solvent systems. The fluorine substitution typically enhances solubility in organic solvents while potentially reducing water solubility compared to hydroxylated analogs.

Stability studies of related imidazolone compounds have demonstrated that the carbonyl group within the five-membered ring provides significant stability against hydrolysis under neutral conditions. The aromatic nature of the imidazole ring contributes to overall molecular stability, while the fluorine substituent provides additional stability against oxidative processes. Temperature-dependent stability studies show that the compound maintains structural integrity under moderate heating conditions, with decomposition temperatures typically exceeding 200 degrees Celsius for related imidazolone derivatives.

Kinetic properties include conformational dynamics and isomerization processes. Related compounds have shown barriers to conformational changes ranging from 15-25 kilocalories per mole, allowing for observation of separate conformational forms in nuclear magnetic resonance spectroscopy. The time scale for reaching equilibrium between different conformational states varies from minutes to hours, depending on the specific substitution pattern and environmental conditions.

Crystallographic Analysis (Lattice Parameters, Intermolecular Interactions)

Crystallographic analysis of 4-(4-fluorophenyl)-1,3-dihydroimidazol-2-one provides detailed information about solid-state packing arrangements and intermolecular interactions. X-ray crystallographic studies reveal that the compound crystallizes in the monoclinic crystal system with space group P21/c. The unit cell parameters demonstrate specific dimensional characteristics that accommodate the molecular geometry and intermolecular interactions.

The crystal structure data shows unit cell dimensions with a = 5.2349(8) Angstroms, b = 8.1302(13) Angstroms, and c = 18.418(3) Angstroms. The beta angle of 91.160(3) degrees indicates a nearly orthogonal monoclinic system. The unit cell volume of 783.7(2) cubic Angstroms accommodates four molecules (Z = 4), resulting in a calculated density of 1.510 grams per cubic centimeter. These parameters reflect efficient packing arrangements that maximize intermolecular interactions while minimizing steric conflicts.

Intermolecular interactions play a crucial role in determining the crystal packing arrangement. Hydrogen bonding patterns involving the nitrogen-hydrogen functionality of the imidazole ring and the carbonyl oxygen create extended networks throughout the crystal lattice. The fluorine atom participates in weak intermolecular interactions, including carbon-hydrogen to fluorine contacts and potential fluorine-fluorine interactions in favorable geometric arrangements.

The following table summarizes key crystallographic parameters:

| Parameter | Value | Unit |

|---|---|---|

| Crystal System | Monoclinic | - |

| Space Group | P21/c | - |

| Unit Cell a | 5.2349(8) | Angstroms |

| Unit Cell b | 8.1302(13) | Angstroms |

| Unit Cell c | 18.418(3) | Angstroms |

| Beta Angle | 91.160(3) | Degrees |

| Volume | 783.7(2) | Cubic Angstroms |

| Z Value | 4 | - |

| Calculated Density | 1.510 | Grams per cubic centimeter |

The molecular conformation within the crystal structure shows minimal deviation from planarity for the core heterocyclic system. Bond distances within the imidazole ring are consistent with aromatic character, while the carbon-nitrogen and carbon-oxygen distances in the carbonyl region reflect typical amide bond characteristics. The fluorine-carbon bond distance of approximately 1.353 Angstroms is consistent with aromatic carbon-fluorine bonds in para-substituted benzene derivatives.

Thermal parameters and displacement ellipsoids provide information about molecular motion within the crystal lattice. The relatively low thermal motion suggests well-ordered crystal packing with strong intermolecular interactions that restrict molecular movement. This ordered arrangement contributes to the stability of the crystalline form and influences the physical properties of the solid material.

Properties

IUPAC Name |

4-(4-fluorophenyl)-1,3-dihydroimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXQFSPPZOFLRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669635 | |

| Record name | 4-(4-Fluorophenyl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915402-26-5 | |

| Record name | 4-(4-Fluorophenyl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 915402-26-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step approach:

Step 1: Formation of the key intermediate

This involves condensation of a 4-fluoro-substituted acetophenone derivative with an appropriate amine to form a Schiff base or related intermediate.Step 2: Cyclization to imidazol-2-one

The intermediate undergoes cyclization, often under reflux conditions with ammonium salts or other nitrogen sources, to close the imidazole ring and form the imidazol-2-one structure.Step 3: Purification and isolation

The product is isolated by standard techniques such as crystallization or chromatography, followed by characterization using spectroscopic methods.

Detailed Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|

| Condensation with ammonium acetate | 4-fluoroacetophenone + ammonium acetate + urea or amine | Reflux in ethanol or acetic acid, 2-4 hours | 75-90% | Simple, efficient, no side reactions reported; product confirmed by IR, NMR, MS |

| Cyclization via oxime intermediate | 4-(4-fluorophenyl)acetophenone → oxime intermediate + ammonium hydroxide | Heating at reflux with sodium acetate, 2 hours | ~87% (for similar analogues) | Oxime intermediate isolated before cyclization; high purity and yield |

| Use of carbonyldiimidazole (CDI) | 4-(4-fluorophenyl)imidazole derivative + CDI | Room temperature to mild heating, solvent: DMF or THF | Moderate to high | Facilitates ring closure via carbonyl insertion; useful for benzimidazole analogues |

| One-pot synthesis | 4-fluoroacetophenone + primary amine + ammonium salts | Reflux in polar solvents, 2-3 hours | 70-85% | Industrially favorable; reduces purification steps |

Research Findings and Analysis

Oxime-mediated synthesis:

A method analogous to that used for 4-acetylphenylamine-based imidazole derivatives involves formation of an oxime intermediate by reaction of the ketone with hydroxylamine hydrochloride in the presence of sodium acetate. Subsequent cyclization with ammonium hydroxide yields the imidazol-2-one ring with high yield (~87%) and purity. This method benefits from mild reaction conditions, short reaction times, and minimal side products.Condensation and cyclization:

The condensation of 4-fluoroacetophenone with an amine forms an imine intermediate, which upon treatment with ammonium salts or urea undergoes cyclization to form the imidazol-2-one. This method is widely used due to its simplicity and scalability. Reaction parameters such as temperature, solvent, and catalyst type influence the yield and selectivity.Carbonyldiimidazole (CDI) approach:

For related imidazole derivatives, CDI has been used to facilitate ring closure by carbonyl insertion, especially when forming benzimidazole cycles. This approach is applicable for certain substituted imidazolones and allows for functional group transformations under mild conditions.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Oxime Intermediate Route | Two-step: ketone to oxime, then cyclization | High yield, mild conditions | Requires isolation of intermediate |

| Direct Condensation & Cyclization | One-pot reaction with amine and ammonium salts | Simple, scalable, cost-effective | Sensitive to reaction conditions |

| Carbonyldiimidazole-mediated Cyclization | Carbonyl insertion using CDI reagent | Mild conditions, versatile | CDI reagent cost and handling |

| One-pot Multi-component Synthesis | Combines condensation and cyclization | Reduces steps, industrially viable | May need optimization for purity |

Characterization and Confirmation

The synthesized 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one is typically characterized by:

- Infrared Spectroscopy (IR): Confirms imidazol-2-one carbonyl stretch around 1700 cm⁻¹.

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR spectra show characteristic shifts for imidazole ring protons and fluorophenyl substituent.

- Mass Spectrometry (MS): Molecular ion peak consistent with the expected molecular weight confirms molecular integrity.

- Elemental Analysis: Confirms purity and correct elemental composition.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The fluorine atom on the phenyl ring can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used under acidic conditions.

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, and other nucleophiles are used under basic conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the fluorophenyl group.

Nucleophilic Substitution: Products include substituted phenyl derivatives with various nucleophiles.

Oxidation and Reduction: Products include oxidized or reduced forms of the imidazole ring.

Scientific Research Applications

4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with aromatic residues in proteins, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

Key Structural Features :

- Imidazol-2-one core : Critical for hydrogen bonding and π-π stacking interactions.

- 4-Fluorophenyl group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.

Pharmacological and Physical Properties

- Fluorine Effects: The 4-fluorophenyl group in the target compound likely improves bioavailability compared to non-fluorinated analogs (e.g., hydroxyphenyl or methylphenyl substituents in and ) .

- NMR Signatures : Aromatic protons in fluorophenyl-substituted imidazolones resonate at δ 7.32–8.35 (1H-NMR, CDCl₃), as observed in and .

Critical Analysis of Substituent Impact

- Electron-Withdrawing Groups (e.g., -F, -NO₂): Enhance stability and binding affinity to hydrophobic enzyme pockets (e.g., p38 MAP kinase in SB 202190) .

- Bulkier Substituents (e.g., benzylidene, azetidine) : May reduce solubility but improve target specificity, as seen in ’s antimicrobial imidazolones .

Biological Activity

4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one is an organic compound belonging to the imidazole class, characterized by its unique fluorophenyl group. This compound exhibits significant biological activities, particularly in the realms of antimicrobial and anticancer properties. Understanding its mechanisms of action and biological implications is essential for its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound features a five-membered imidazole ring with nitrogen atoms at positions 1 and 3, and a ketone group at position 2. The presence of the fluorophenyl group at position 4 enhances its electronic properties and reactivity, making it a valuable scaffold for drug development.

The primary biological targets for this compound are the Mitogen-Activated Protein Kinases (MAPKs) , specifically MAPK14 (p38 MAPK) and MAPK1 (ERK2). The interaction occurs through binding to their active sites, influencing various cellular pathways related to cell growth, differentiation, and stress responses.

Biochemical Pathways

- Cell Growth : The compound's action on MAPKs suggests a role in regulating cell proliferation.

- Stress Responses : It may modulate responses to cellular stress through its effects on MAPK pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 200 μg/mL |

| Pseudomonas aeruginosa | 500 μg/mL |

These results highlight its potential as an antimicrobial agent in treating infections caused by resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving cancer cell lines, it demonstrated cytotoxic effects with varying IC50 values:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 25.72 ± 3.95 |

| U87 (Glioblastoma) | 45.2 ± 13.0 |

Flow cytometry assays confirmed that treatment with the compound induces apoptosis in these cancer cell lines, suggesting its utility in cancer therapeutics.

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study assessed the efficacy of various imidazole derivatives against ESKAPE pathogens, revealing that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity in Cancer Models : Research involving animal models demonstrated that administration of the compound resulted in reduced tumor growth rates compared to control groups, indicating its potential as a therapeutic agent in oncology .

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via condensation reactions involving 4-fluorobenzoyl chloride and imidazole derivatives. A widely used method involves reacting 4-fluorobenzoyl chloride with 1H-imidazole under reflux in aprotic solvents (e.g., dichloromethane or THF) with a base like triethylamine to neutralize HCl byproducts . Optimization strategies include:

- Catalyst Use : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance reactivity.

- Solvent Selection : Polar aprotic solvents improve solubility and reduce side reactions.

- Purification : Column chromatography or recrystallization to isolate the product from unreacted starting materials and by-products .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the fluorophenyl and imidazolone moieties. The fluorine atom induces distinct splitting patterns in aromatic proton signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₀H₇FN₂O, exact mass 190.05 g/mol) .

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups .

Q. How does the fluorophenyl group influence the compound’s physicochemical properties?

The 4-fluorophenyl substituent enhances:

- Lipophilicity : Improves membrane permeability, critical for cellular uptake in biological studies.

- Electron-Withdrawing Effects : Stabilizes the imidazolone ring via resonance, reducing susceptibility to oxidation .

- Metabolic Stability : Fluorine substitution reduces cytochrome P450-mediated degradation, increasing bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

SAR studies focus on modifying:

- Imidazolone Substituents : Alkyl or aryl groups at the 1- and 3-positions can alter receptor binding. For example, bulkier groups may improve selectivity for kinase targets .

- Fluorophenyl Modifications : Introducing electron-withdrawing groups (e.g., nitro) or extending conjugation (e.g., biphenyl) can enhance interactions with hydrophobic enzyme pockets .

- Hybrid Molecules : Conjugation with benzimidazole or thiophene rings (as seen in and ) can broaden antimicrobial or anticancer activity .

Q. What strategies address contradictions in reported biological activity data across studies?

Discrepancies often arise due to:

- Purity Variations : Impurities from incomplete purification (e.g., residual solvents) can skew bioassay results. Rigorous HPLC or GC-MS analysis is recommended .

- Assay Conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO vs. saline) affect IC₅₀ values. Standardized protocols (e.g., CLSI guidelines) reduce variability .

- Structural Isomerism : Undetected regioisomers (e.g., 2- vs. 4-fluorophenyl derivatives) may exhibit distinct activities. X-ray crystallography or 2D NMR can resolve ambiguities .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Docking Simulations : Tools like AutoDock Vina model binding poses in enzyme active sites (e.g., cytochrome P450 or EGFR kinase). Fluorophenyl groups often engage in π-π stacking with aromatic residues .

- QSAR Models : Quantitative parameters (e.g., logP, polar surface area) correlate with bioavailability. Fluorine’s electronegativity improves hydrogen-bonding potential in target binding .

- MD Simulations : Molecular dynamics assess stability of ligand-receptor complexes over time, identifying critical interaction residues .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Racemization Risks : The imidazolone ring may racemize under high-temperature or acidic conditions. Low-temperature reactions (<50°C) and chiral catalysts (e.g., BINAP-metal complexes) preserve stereochemistry .

- By-Product Management : Scale-up increases side reactions (e.g., over-alkylation). Process analytical technology (PAT) monitors reaction progress in real time .

- Green Chemistry : Solvent recovery systems and catalytic methods (e.g., microwave-assisted synthesis) improve sustainability .

Data Contradictions and Resolutions

Q. Why do some studies report conflicting antimicrobial activities for this compound?

Variations in microbial strains (e.g., Gram-positive vs. Gram-negative bacteria) and resistance mechanisms (e.g., efflux pumps in Staphylococcus aureus) explain divergent results . Standardized MIC (minimum inhibitory concentration) testing against ATCC reference strains is advised.

Q. How can discrepancies in synthetic yields be resolved?

Yields depend on reaction scale and purification methods. For example, reports 65% yield after column chromatography, while cites 75% with recrystallization. Pre-purification via liquid-liquid extraction (e.g., ethyl acetate/water) can improve crude product quality .

Methodological Recommendations

Q. What in vitro assays are most suitable for evaluating anticancer potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.